molecular formula C12H15NO B13100469 (1S,2S)-1-(Cyclopropylamino)-2,3-dihydro-1H-inden-2-ol

(1S,2S)-1-(Cyclopropylamino)-2,3-dihydro-1H-inden-2-ol

Cat. No.: B13100469
M. Wt: 189.25 g/mol
InChI Key: JZZUPGYXEOLAPO-RYUDHWBXSA-N
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Description

(1S,2S)-1-(Cyclopropylamino)-2,3-dihydro-1H-inden-2-ol: tert-butylcyclopropylamine , is a fascinating compound with a unique reactivity pattern. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes::

  • One common synthetic route involves the cyclization of a cyclopropylamine precursor. For example, starting with tert-butylcyclopropylamine hydrochloride, the cyclization can be achieved under basic conditions.
  • Another approach is the reduction of a suitable precursor, such as a ketone or an aldehyde, followed by cyclization.
Reaction Conditions::
  • Cyclization typically occurs under mild basic conditions (e.g., using sodium hydroxide or potassium carbonate).
  • Reduction reactions may involve hydrogenation (using a metal catalyst) or other reducing agents.
Industrial Production::
  • Industrial-scale production methods may vary, but the synthetic routes mentioned above can be adapted for large-scale manufacturing.

Chemical Reactions Analysis

(1S,2S)-1-(Cyclopropylamino)-2,3-dihydro-1H-inden-2-ol: undergoes various reactions:

    Oxidation: It can be oxidized to form the corresponding ketone or other functionalized derivatives.

    Reduction: Reduction of the ketone or aldehyde precursor yields the compound.

    Substitution: The cyclopropyl group can be substituted with other functional groups.

Common reagents and conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon, Pt/C).

    Substitution: Various nucleophiles (e.g., amines, alkoxides).

Major products:

  • Oxidation: Ketone derivatives.
  • Reduction: The compound itself.
  • Substitution: Various functionalized derivatives.

Scientific Research Applications

    Chemistry: tert-Butylcyclopropylamine serves as a building block in organic synthesis due to its unique reactivity.

    Biology: It may find applications in drug discovery or as a probe for studying enzyme mechanisms.

    Medicine: Research into its potential therapeutic effects is ongoing.

    Industry: Its use in fine chemicals and pharmaceuticals is promising.

Mechanism of Action

  • The exact mechanism of action is context-dependent. It could involve interactions with specific enzymes, receptors, or cellular pathways.
  • Further research is needed to elucidate its precise molecular targets.

Comparison with Similar Compounds

    Uniqueness: tert-Butylcyclopropylamine’s crowded tert-butyl group imparts distinctive reactivity.

    Similar Compounds: Other cyclopropyl-containing compounds, such as cyclopropylamines and cyclopropyl ketones.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

(1S,2S)-1-(cyclopropylamino)-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C12H15NO/c14-11-7-8-3-1-2-4-10(8)12(11)13-9-5-6-9/h1-4,9,11-14H,5-7H2/t11-,12-/m0/s1

InChI Key

JZZUPGYXEOLAPO-RYUDHWBXSA-N

Isomeric SMILES

C1CC1N[C@@H]2[C@H](CC3=CC=CC=C23)O

Canonical SMILES

C1CC1NC2C(CC3=CC=CC=C23)O

Origin of Product

United States

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